Lipophilicity: 3- vs 4-tert-Butylpiperidine
The lipophilicity, as measured by the calculated LogP, differs significantly between regioisomeric tert-butylpiperidines, directly impacting membrane permeability and solubility [1]. The 3-substituted isomer exhibits the highest LogP (2.36) among the C-substituted variants, making it more hydrophobic than the 4-substituted analog (1.98) and less than the N-substituted derivative (2.35) [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | 2.36 |
| Comparator Or Baseline | 4-tert-butylpiperidine: 1.98; 1-tert-butylpiperidine: 2.35 |
| Quantified Difference | Higher than 4-isomer by 0.38 log units; similar to N-substituted isomer. |
| Conditions | Calculated values from ACD/Labs or similar software; no specific experimental conditions provided. |
Why This Matters
For medicinal chemistry, the 0.38 log unit difference in LogP between the 3- and 4-isomers can significantly alter a compound's predicted absorption, distribution, and overall pharmacokinetic profile, guiding the selection of the optimal isomer for target engagement and bioavailability.
- [1] Springer Materials. 1-tert-butyl-piperidine. https://materials.springer.com/ (accessed 2026-04-21). View Source
